molecular formula C16H17N3O2S B4504292 6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B4504292
M. Wt: 315.4 g/mol
InChI Key: HKNSNKCFTFJPIG-UHFFFAOYSA-N
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Description

6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-tumor, antiviral, and antibacterial properties

Properties

IUPAC Name

6-(thiomorpholine-4-carbonyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(18-6-8-22-9-7-18)11-3-4-12-13(10-11)17-14-2-1-5-19(14)16(12)21/h3-4,10H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNSNKCFTFJPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)N4CCSCC4)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated quinazoline derivatives.

Scientific Research Applications

6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific structural features, such as the thiomorpholine group, which may confer distinct biological activities compared to other quinazoline derivatives

Biological Activity

The compound 6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS Number: 1144481-14-0) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S with a molecular weight of 315.4 g/mol. The structure features a pyrroloquinazolinone core with a thiomorpholine substituent, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₂S
Molecular Weight315.4 g/mol
CAS Number1144481-14-0

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, some derivatives of pyrroloquinazolinones have been shown to inhibit the MDM2/4 proteins, which are crucial in regulating the p53 tumor suppressor pathway. This inhibition can lead to increased apoptosis in cancer cells and reduced tumor growth.

Antimicrobial Properties

Preliminary data suggest that This compound may possess antimicrobial properties. Compounds with similar thiomorpholine moieties have demonstrated activity against various bacterial strains, indicating that this compound could be explored for potential use as an antibiotic or antifungal agent.

The biological activity of this compound is likely attributed to its ability to interact with specific biomolecular targets. For example:

  • Inhibition of Enzymatic Activity : The presence of the thiomorpholine group may facilitate binding to enzymes involved in cancer cell metabolism.
  • Modulation of Gene Expression : By affecting transcription factors associated with cell cycle regulation, this compound could alter gene expression profiles in cancer cells.

Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of a related compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting that similar compounds may exhibit comparable effects.

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of various derivatives against common pathogens. The results indicated that compounds with structural similarities to This compound showed promising results against Gram-positive and Gram-negative bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

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